tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate
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Overview
Description
tert-Butyl 8-(isopropylamino)-5-azaspiro[35]nonane-5-carboxylate is a synthetic organic compound with a complex spirocyclic structure It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a spiro-fused azaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide or tert-butyl chloride in the presence of a base like potassium carbonate.
Incorporation of the Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or tert-butyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride
Uniqueness
tert-Butyl 8-(isopropylamino)-5-azaspiro[35]nonane-5-carboxylate is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H30N2O2 |
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Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl 8-(propan-2-ylamino)-5-azaspiro[3.5]nonane-5-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-12(2)17-13-7-10-18(14(19)20-15(3,4)5)16(11-13)8-6-9-16/h12-13,17H,6-11H2,1-5H3 |
InChI Key |
LLQFWAHQWGTDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCN(C2(C1)CCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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